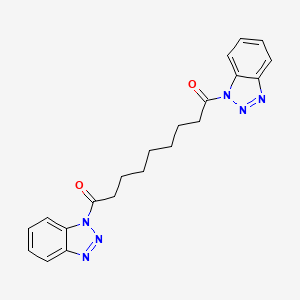
1,9-bis(1H-benzotriazol-1-yl)nonane-1,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Bis(1H-benzotriazol-1-yl)nonane-1,9-dione is an organic compound characterized by the presence of two benzotriazole groups attached to a nonane-1,9-dione backbone. This compound is notable for its unique structural features, which confer specific chemical properties and reactivity patterns. Benzotriazole derivatives are widely studied due to their versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-bis(1H-benzotriazol-1-yl)nonane-1,9-dione typically involves the reaction of nonane-1,9-dione with benzotriazole under specific conditions. One common method includes:
Starting Materials: Nonane-1,9-dione and benzotriazole.
Catalysts and Solvents: Often, a base such as potassium carbonate is used as a catalyst, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed to facilitate the reaction.
Reaction Conditions: The reaction mixture is usually heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,9-Bis(1H-benzotriazol-1-yl)nonane-1,9-dione undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can lead to the formation of simpler derivatives by removing oxygen atoms.
Substitution: The benzotriazole groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.
Scientific Research Applications
1,9-Bis(1H-benzotriazol-1-yl)nonane-1,9-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and coatings, where its unique properties enhance material performance.
Mechanism of Action
The mechanism by which 1,9-bis(1H-benzotriazol-1-yl)nonane-1,9-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzotriazole groups can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,9-Bis(1H-benzotriazol-1-yl)nonane-1,9-dione: Unique due to its specific nonane-1,9-dione backbone.
1,9-Bis(1H-benzotriazol-1-yl)octane-1,8-dione: Similar structure but with an octane backbone, leading to different reactivity and properties.
1,9-Bis(1H-benzotriazol-1-yl)decane-1,10-dione: Features a decane backbone, which affects its chemical behavior and applications.
Uniqueness
This compound stands out due to its optimal chain length, which balances flexibility and reactivity. This makes it particularly useful in applications requiring specific spatial arrangements and interactions.
Properties
Molecular Formula |
C21H22N6O2 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
1,9-bis(benzotriazol-1-yl)nonane-1,9-dione |
InChI |
InChI=1S/C21H22N6O2/c28-20(26-18-12-8-6-10-16(18)22-24-26)14-4-2-1-3-5-15-21(29)27-19-13-9-7-11-17(19)23-25-27/h6-13H,1-5,14-15H2 |
InChI Key |
WOYLEKDDZVHDSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)CCCCCCCC(=O)N3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















